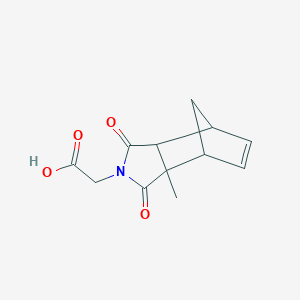

2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12-7-3-2-6(4-7)9(12)10(16)13(11(12)17)5-8(14)15/h2-3,6-7,9H,4-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXUFFRUHFHLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CC(C1C(=O)N(C2=O)CC(=O)O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387978 | |

| Record name | (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005134-08-6 | |

| Record name | (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid typically involves multiple steps:

Initial Cyclization: : Starting with appropriate precursors, cyclization reactions form the core methanoisoindole structure. This often involves high temperatures and the presence of catalysts.

Functional Group Modifications: : Introduction of dioxo groups through oxidation reactions using agents like potassium permanganate or chromium trioxide.

Methylation: : A methyl group is added to the structure via methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial-scale production may involve:

Continuous Flow Reactors: : These allow for better control over reaction conditions and scaling up.

Catalysis: : Use of industrial catalysts to speed up reaction times and increase yields.

Purification Processes: : Crystallization and chromatography are commonly used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions:

Oxidation: : Can be oxidized to introduce or modify oxygen-containing functional groups.

Reduction: : Reduction reactions might be used to modify the core ring structure.

Substitution: : Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: : Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: : Introduction of additional carbonyl groups.

Reduction: : Removal of oxygen functionalities, creating more saturated compounds.

Substitution: : Halogenated derivatives with varied biological activities.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties: Preliminary studies suggest that it may have potential anti-inflammatory effects, making it relevant for treating conditions characterized by inflammation.

- Analgesic Effects: There is evidence to support its analgesic properties, which could be beneficial in pain management therapies.

- Neurotransmitter Modulation: Structural analogs of this compound have shown promise in modulating neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Synthetic Methodologies

The synthesis of 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Cyclization Reactions: To form the bicyclic structure.

- Functional Group Modifications: Such as acylation or alkylation to introduce the acetic acid moiety.

- Purification Techniques: Including recrystallization and chromatography to optimize yield and purity.

These synthetic routes are designed to maximize the yield while minimizing by-products.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid. Below is a comparative table highlighting notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1,3-Dioxo-3a,4,7-tetrahydroisoindole) | Diketone structure similar to the target compound | Lacks the acetic acid moiety |

| 5-Methylisoxazole-3-carboxylic acid | Contains a carboxylic acid group | Different heterocyclic structure |

| 4-Aminoquinoline | Contains an amino group | Exhibits different biological activity related to antimalarial properties |

This table illustrates how variations in functional groups influence the biological activities and synthetic applications of these compounds.

Case Studies and Research Findings

Recent studies have focused on the interaction of 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid with various receptors:

- Neurotransmitter Receptors: Initial findings indicate that this compound may interact with specific neurotransmitter receptors involved in pain perception and inflammation pathways.

These interactions are crucial for understanding its potential therapeutic applications and guiding future research directions .

Mechanism of Action

2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid exerts its effects through:

Binding to Enzymes: : Inhibits enzyme activity by binding to the active site.

Pathway Modulation: : Modulates biochemical pathways by interacting with specific molecular targets.

Signal Transduction: : Interferes with signal transduction processes, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carboxylic Acid Derivatives

Variations in the carboxylic acid chain length or substitution pattern significantly alter physicochemical and biological properties:

Key Observations :

Functional Group Modifications

Substitutions on the isoindole core or acetic acid group influence reactivity and application:

Key Observations :

- Protecting Groups : The tert-butyl carbonate derivative () is stable under acidic conditions, enabling selective deprotection in multi-step syntheses.

- Reactivity : Uronium salts () are superior to carboxylic acids in activating carboxyl groups for nucleophilic substitution.

Bioconjugation and Drug Design

- Aminoglycoside Derivatives: Esters like (3aR,4S,7R,7aS)-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 2-(Fmoc-amino)acetate () are intermediates in antibiotic development, leveraging the norbornene core for steric stabilization.

- Anticonvulsant Agents : Morpholine acetamides derived from similar isoindole diones exhibit CNS activity .

Polymer Chemistry

- Reversible Polymerization: Compounds like 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid () are copolymerized with norbornene monomers to form stimuli-responsive gels.

Biological Activity

2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid is a complex organic compound with the molecular formula C₁₂H₁₃N₁O₄ and a molecular weight of 235.24 g/mol. Its unique bicyclic structure incorporates both dioxo and tetrahydroisoindole moieties, making it a subject of significant interest in medicinal chemistry and synthetic applications. This compound has been preliminarily studied for its biological activities, particularly its potential anti-inflammatory and analgesic properties.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid may exhibit anti-inflammatory effects. Initial studies have suggested that it can modulate neurotransmitter systems which could be beneficial in treating conditions associated with pain and inflammation. The compound's interactions with specific neurotransmitter receptors are believed to influence signaling pathways related to these conditions.

The proposed mechanism of action involves the compound's ability to bind to various receptors and enzymes that are integral to inflammatory processes. This binding may inhibit the activity of pro-inflammatory mediators or enhance the effects of anti-inflammatory pathways. Further studies are required to elucidate the exact biochemical pathways involved.

Case Studies and Research Findings

While comprehensive clinical data on this specific compound is limited, several studies involving structurally similar compounds provide insights into its potential biological activities:

- Analgesic Effects : Similar compounds have shown efficacy in reducing pain responses in animal models by interacting with opioid receptors.

- Neurotransmitter Modulation : Structural analogs have been documented to affect serotonin and dopamine pathways, suggesting potential implications for mood disorders and chronic pain management.

Comparative Analysis with Structural Analogues

To better understand the biological activity of 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1,3-Dioxo-3a,4,7-tetrahydroisoindole) | Diketone structure similar to the target compound | Lacks the acetic acid moiety |

| 5-Methylisoxazole-3-carboxylic acid | Contains a carboxylic acid group | Different heterocyclic structure |

| 4-Aminoquinoline | Contains an amino group | Exhibits different biological activity related to antimalarial properties |

This table illustrates how variations in structural features influence biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3A-methyl...yl)acetic acid, and how can reaction conditions be optimized for improved yield?

A typical synthesis involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., analogous to the method for 3-formyl-1H-indole-2-carboxylic acid derivatives) . Optimization may include Design of Experiments (DOE) to vary temperature, solvent polarity, and stoichiometric ratios. Continuous-flow synthesis, as demonstrated for structurally related triazole-acetic acid derivatives, could enhance sustainability and scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the bicyclic methanoisoindole core and acetic acid sidechain. High-resolution mass spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (1,3-dioxo) and carboxylic acid groups. X-ray crystallography, if feasible, resolves stereochemistry (e.g., as applied to (3aS,7aR)-configured analogs) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi, referencing protocols for methoxyphenyl-triazole-thioacetic acid derivatives .

- Enzyme inhibition : Kinetic assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to indoleacetic acid analogs .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the 3D structure and molecular orbitals, enabling docking studies with proteins like COX-2 or bacterial enzymes. Molecular dynamics simulations assess binding stability under physiological conditions, as demonstrated for isoindole-dione derivatives .

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

- Meta-analysis : Compare experimental variables (e.g., bacterial strain specificity, assay pH) across studies on methoxyphenyl-triazole derivatives .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, dioxo moieties) to isolate pharmacophores responsible for activity .

Q. How can continuous-flow chemistry improve the synthesis of this compound?

Adopting microreactor technology reduces reaction time and waste generation. For example, triazole-acetic acid synthesis under continuous-flow achieved 85% yield in 10 minutes vs. 8 hours in batch . Parameters like flow rate, temperature, and catalyst loading must be optimized via real-time monitoring (e.g., inline IR spectroscopy).

Q. How should stability studies be designed to evaluate environmental or metabolic degradation?

- Hydrolytic stability : Incubate the compound at varying pH (1–13) and analyze degradation products via LC-MS .

- Photolytic stability : Expose to UV-Vis light (300–800 nm) and track decomposition kinetics using HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .

Q. What role do molecular orbitals play in the compound’s reactivity and spectroscopic properties?

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, predict electrophilic/nucleophilic sites. For example, the dioxo group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in nucleophilic substitutions. Frontier orbital analysis also correlates with UV-Vis absorption bands .

Methodological Considerations

- Theoretical framework : Link studies to enzyme inhibition models (e.g., COX-2 active site topology) or environmental fate theories (e.g., QSAR for biodegradation) .

- Experimental design : Use randomized block designs with split plots for multifactorial studies (e.g., evaluating rootstock effects on compound stability in plants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.